molecular formula C4H9F2OP B14742608 tert-Butylphosphonic difluoride CAS No. 754-24-5

tert-Butylphosphonic difluoride

Cat. No.: B14742608
CAS No.: 754-24-5
M. Wt: 142.08 g/mol
InChI Key: WCWYXMCSQVQYGQ-UHFFFAOYSA-N
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Description

tert-Butylphosphonic difluoride (hypothetical IUPAC name: difluorido(tert-butyl)phosphorus) is an organophosphorus compound characterized by a phosphorus center bonded to a tert-butyl group and two fluorine atoms. These analogs share the tert-butyl ester moiety, which confers steric bulk and stability.

Properties

CAS No.

754-24-5

Molecular Formula

C4H9F2OP

Molecular Weight

142.08 g/mol

IUPAC Name

2-difluorophosphoryl-2-methylpropane

InChI

InChI=1S/C4H9F2OP/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

WCWYXMCSQVQYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(F)F

Origin of Product

United States

Preparation Methods

Using Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride (DAST) offers a safer alternative to SF₄ for laboratory-scale fluorinations. The reaction with tert-butylphosphonic dichloride occurs at milder temperatures (0–25°C) in dichloromethane or tetrahydrofuran. DAST facilitates the substitution of chlorides with fluorides via a two-step mechanism: initial formation of a phosphorane intermediate followed by fluoride displacement. While DAST is easier to handle than SF₄, its higher cost and moisture sensitivity limit industrial applicability.

Reaction of 1,1,2,3,3,3-Hexafluoropropyl Azide with Isobutyl Difluorophosphite

A specialized route involves the reaction of 1,1,2,3,3,3-hexafluoropropyl azide with isobutyl difluorophosphite at 70°C. This method, detailed in Science of Synthesis, proceeds through a cycloaddition mechanism, yielding tert-butylphosphonic difluoride as the primary product. The reaction is notable for its selectivity and absence of byproducts, though the limited availability of hexafluoropropyl azide restricts its practicality for large-scale synthesis.

Direct Fluorination of tert-Butylphosphonic Acid

tert-Butylphosphonic acid (C₄H₁₁O₃P) can be directly fluorinated using SF₄ or DAST. The reaction with SF₄ in HF solvent at elevated temperatures (80–100°C) replaces hydroxyl groups with fluorides, forming the difluoride derivative. This method avoids the need for dichloride intermediates but requires rigorous dehydration to prevent hydrolysis.

Industrial Production and Continuous Flow Methods

Industrial-scale synthesis often employs continuous flow reactors to enhance safety and efficiency. For example, tert-butylphosphonic dichloride is fluorinated in a gas-liquid flow system using SF₄, ensuring precise temperature control and reduced reagent waste. These systems achieve higher throughput compared to batch processes, though capital costs are significant.

Mechanistic Insights and Reaction Optimization

The fluorination mechanisms involve key intermediates such as ROSF₃ (for SF₄) and phosphorane adducts (for DAST). Computational studies suggest that steric hindrance from the tert-butyl group slows reaction kinetics, necessitating elevated temperatures. Optimization strategies include:

  • Catalytic Additives : Quaternary ammonium salts (e.g., tetrabutylammonium fluoride) accelerate fluoride displacement in SF₄ reactions.
  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve DAST-mediated fluorination yields by stabilizing charged intermediates.

Comparative Analysis of Synthesis Methods

Method Reagents Temperature (°C) Yield (%) Scalability Safety Considerations
SF₄ Fluorination SF₄, HF 50–80 ~70–85 High Toxic gas handling required
DAST Fluorination DAST 0–25 ~60–75 Low Moisture-sensitive, expensive
Hexafluoropropyl Azide C₃F₆N₃, (iC₄H₉O)₂PF₂ 70 ~80–90 Moderate Limited reagent availability
Direct Acid Fluorination SF₄, tert-butylphosphonic acid 80–100 ~65–75 Moderate Dehydration critical

Chemical Reactions Analysis

Types of Reactions

tert-Butylphosphonic difluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butylphosphonic acid and hydrogen fluoride.

    Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.

    Hydrolysis: This reaction typically occurs in aqueous solutions at room temperature.

    Oxidation and Reduction: Strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution: Products include tert-butylphosphonic acid derivatives.

    Hydrolysis: The primary products are tert-butylphosphonic acid and hydrogen fluoride.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butylphosphonic difluoride is an organophosphorus compound used in scientific research with applications in chemistry, biology, medicine, and industry. It features a tert-butyl group attached to a phosphonic acid moiety, specifically as a difluoride derivative. The fluorine substituents give it unique properties that influence its reactivity and interaction with other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions
this compound can be synthesized through the reaction of tert-butylphosphonic acid with a fluorinating agent like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). This reaction should occur under anhydrous conditions and at low temperatures to prevent product decomposition.

Industrial Production Methods
Industrial production may utilize continuous flow reactors to maintain precise control over reaction conditions, which allows for efficient production and minimizes side reactions and decomposition.

Scientific Research Applications

  • Chemistry It is used as a reagent in organic synthesis, specifically in the preparation of phosphonic acid derivatives. It is also utilized as a reagent for introducing fluorine.
  • Biology Derivatives are being researched for their potential as enzyme inhibitors or probes for studying biological processes.
  • Medicine Research is being conducted to explore its potential in drug development, particularly for targeting specific enzymes or pathways.
  • Industry It is used to produce flame retardants, plasticizers, and other specialty chemicals.

Comparison with Other Organophosphorus Compounds

This compound shares structural similarities with other organophosphorus compounds.

CompoundStructure TypeUnique Features
Tert-butylphosphonic dichlorideDichlorideLess reactive than the difluoride; hydrolyzes easily
Dimethyl phosphonateDialkyl phosphonateUsed primarily as a pesticide; less sterically hindered
Tris(tert-butyl) phosphiteTrialkyl phosphiteActs as an antioxidant; different reactivity profile
Phosphoric acidAcidMore acidic; widely used in fertilizers

Mechanism of Action

The mechanism by which tert-butylphosphonic difluoride exerts its effects depends on the specific application. In chemical reactions, it acts as a source of the phosphonic difluoride group, which can participate in various transformations. In biological systems, its derivatives may interact with enzymes or other molecular targets, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The tert-butyl group in phosphonofluoridates distinguishes these compounds from linear or cyclic analogs. Below is a comparative table of key phosphonofluoridate esters:

Compound Name Molecular Formula Molecular Weight CAS RN Substituents Schedule
tert-Butyl methylphosphonofluoridate C₅H₁₂FO₂P 154.12 g/mol 13454-59-6 tert-butyl, methyl 1A01
tert-Butyl ethylphosphonofluoridate C₆H₁₄FO₂P 168.15 g/mol 1253942-68-5 tert-butyl, ethyl 1A01
Pentyl methylphosphonofluoridate C₆H₁₄FO₂P 168.15 g/mol N/A pentyl, methyl N/A
3-Cyclopentylpropyl methylphosphonofluoridate C₉H₁₈FO₂P 220.21 g/mol N/A cyclopentylpropyl, methyl N/A

Key Observations:

  • Steric Effects : The tert-butyl group imposes significant steric hindrance, reducing nucleophilic attack rates compared to linear esters like pentyl or ethyl variants .
  • Regulatory Status : Compounds with tert-butyl groups are often classified under stringent schedules (e.g., 1A01), likely due to their stability and persistence .

Reactivity and Stability

While direct reactivity data for tert-butylphosphonic difluoride are absent, insights can be inferred from analogs:

  • Thermal Stability : The tert-butyl group enhances thermal stability compared to less hindered esters, as seen in tert-butylphenyl diphenyl phosphate (a phosphate ester with similar steric bulk) .
  • Radical Generation: Unlike peroxydisulfuryl difluoride (), which readily dissociates into radicals (ΔE = 18–45 kcal/mol), phosphonofluoridates are less prone to homolytic cleavage due to stronger P–O bonds .

Structural Insights

  • Conformational Rigidity: Studies on tert-butylphosphonic acid () reveal that the tert-butyl group stabilizes the molecular structure across phases (solid, solution, gas). This rigidity likely extends to phosphonofluoridates, influencing their crystallinity and solubility .
  • Synthetic Utility: Phosphonofluoridates are intermediates in nerve agent analogs or pesticide synthesis, where steric bulk modulates reactivity and toxicity .

Challenges and Limitations

  • Safety Profile: Compounds like dioxydifluoride () are explosive, but phosphonofluoridates with tert-butyl groups are safer due to reduced volatility and stability .
  • Synthetic Accessibility : tert-Butyl esters are more challenging to synthesize than linear analogs due to steric hindrance during esterification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for tert-butylphosphonic difluoride to achieve high yield and purity?

  • Methodological Answer :

  • Reaction Setup : Use a two-step synthesis starting from tert-butylphosphonic acid. First, activate the acid with a chlorinating agent (e.g., PCl₅) under inert atmosphere (N₂/Ar) at 0–5°C. Second, fluorinate the intermediate with a fluorinating agent like SF₄ or DAST (diethylaminosulfur trifluoride) at 50–60°C for 6–8 hours .
  • Purification : Employ fractional distillation under reduced pressure (10–15 mmHg) to isolate the product. Confirm purity via GC-MS or ³¹P NMR (expected δ: –10 to –15 ppm for PF₂ groups) .
  • Safety : Use anhydrous conditions and corrosion-resistant equipment (e.g., PTFE-lined reactors) due to HF byproduct risks.

Q. How can spectroscopic techniques validate the structural integrity of tert-butylphosphonic difluoride?

  • Methodological Answer :

  • ³¹P NMR : A singlet peak near δ –12 ppm confirms the presence of the PF₂ group. Splitting indicates impurities or incomplete fluorination .
  • ¹⁹F NMR : Two equivalent fluorine atoms should produce a doublet (²J₆F–F ≈ 90–100 Hz) .
  • IR Spectroscopy : Look for P–F stretches at 800–850 cm⁻¹ and P=O stretches (if hydrolyzed) at 1250–1300 cm⁻¹. Compare with PubChem reference spectra .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of tert-butylphosphonic difluoride in phosphorylation reactions?

  • Methodological Answer :

  • Experimental Design : Perform kinetic studies in solvents of varying polarity (e.g., hexane, THF, DMF). Monitor reaction progress via ³¹P NMR.
  • Observations : Polar aprotic solvents (e.g., DMF) may stabilize transition states, accelerating phosphorylation of nucleophiles like alcohols. Nonpolar solvents (e.g., hexane) could favor side reactions (e.g., hydrolysis) due to poor solubility .
  • Data Interpretation : Use Kamlet-Taft or Hansen solubility parameters to correlate reactivity with solvent polarity.

Q. What strategies resolve contradictions in reported reactivity data for tert-butylphosphonic difluoride across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile literature data (e.g., reaction yields, conditions) into a table (Table 1). Identify variables like temperature, catalyst presence, or moisture levels.
  • Controlled Replication : Reproduce conflicting experiments under identical conditions. Use standardized reagents and in-situ monitoring (e.g., ReactIR) to detect intermediates .
  • Statistical Analysis : Apply ANOVA to assess significance of variables. Publish negative results to clarify discrepancies .

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